Cas no 4199-88-6 (5-Nitro-1,10-phenanthroline)

5-Nitro-1,10-phenanthroline 化学的及び物理的性質

名前と識別子

-

- 5-Nitro-1,10-phenanthroline

- Nitro-ferroin

- 1,10-Phenanthroline,5-nitro

- 5-Nitro-1,10-diazaphenanthrene

- 5-nitro-1,10-phenantroline

- 5-nitro-1,10-phenenthroline

- Nitroferroin

- 5-Nitro-1,10-phenanthroline,98%

- CHEMBL101815

- NSC4263

- FT-0620678

- 5-Nitro-[1,10]phenanthroline

- NSC-4263

- J-400717

- 5nitro-1, 10-phenanthroline

- NCGC00246911-01

- AMY23551

- 5-NP

- NS00031082

- InChI=1/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H

- 5-Nitro-1, 10-diazaphenanthrene

- PD158530

- GS-5654

- N0214

- EINECS 224-097-6

- 5-Nitro-1,10-phenanthroline, >=97%, crystalline

- PDDBTWXLNJNICS-UHFFFAOYSA-

- CHEBI:201448

- 10.14272/PDDBTWXLNJNICS-UHFFFAOYSA-N.1

- C12H7N3O2

- DTXSID7063346

- HMS2784C21

- 4199-88-6

- CS-W004570

- AKOS003368622

- MFCD00004981

- HY-W004570

- SMR000445932

- SY039159

- doi:10.14272/PDDBTWXLNJNICS-UHFFFAOYSA-N.1

- 1,10-Phenanthroline, 5-nitro-

- NSC 4263

- MLS000736506

- A825712

- SCHEMBL670669

- ALBB-023378

- DB-050431

-

- MDL: MFCD00004981

- インチ: 1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H

- InChIKey: PDDBTWXLNJNICS-UHFFFAOYSA-N

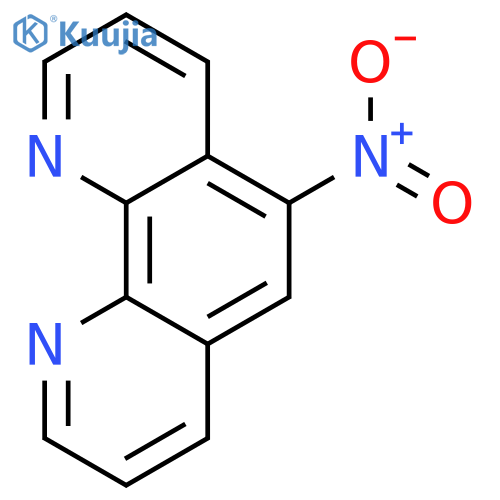

- ほほえんだ: C1=CC2=C(C3=C(C=CC=N3)C(=C2)[N+](=O)[O-])N=C1

- BRN: 196245

計算された属性

- せいみつぶんしりょう: 225.05400

- どういたいしつりょう: 225.054

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 71.6A^2

じっけんとくせい

- 色と性状: イエローパウダ

- 密度みつど: 1.2844 (rough estimate)

- ゆうかいてん: 200.0 to 203.0 deg-C

- ふってん: 444℃ at 760 mmHg

- フラッシュポイント: 222.3 ºC

- 屈折率: 1.5700 (estimate)

- すいようせい: 不溶性

- PSA: 71.60000

- LogP: 3.21440

5-Nitro-1,10-phenanthroline セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36-S24/25

-

危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- リスク用語:R36/37/38

- TSCA:Yes

- セキュリティ用語:S24/25

5-Nitro-1,10-phenanthroline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitro-1,10-phenanthroline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S19178-5g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | AR | 5g |

¥490.00 | 2021-09-02 | |

| Ambeed | A157366-5g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98% | 5g |

$52.0 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1048361-50g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98% | 50g |

$335 | 2023-09-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214335A-5 g |

5-Nitro-1,10-phenanthroline, |

4199-88-6 | ≥98% | 5g |

¥3,648.00 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N18410-5g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98% | 5g |

¥184.0 | 2024-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N18410-1g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98% | 1g |

¥50.0 | 2024-07-15 | |

| ChemScence | CS-W004570-100g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 99.88% | 100g |

$750.0 | 2022-04-27 | |

| Alichem | A019145394-5g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98% | 5g |

$252.35 | 2023-09-01 | |

| Apollo Scientific | OR19583-25g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98% | 25g |

£136.00 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815026-5g |

5-Nitro-1,10-phenanthroline |

4199-88-6 | 98.0% | 5g |

¥487.00 | 2022-09-01 |

5-Nitro-1,10-phenanthroline サプライヤー

5-Nitro-1,10-phenanthroline 関連文献

-

Jun Lee,Jihyun Yu,Seung Hwan Son,Jinyuk Heo,Taelim Kim,Ji-Young An,Kyung-Soo Inn,Nam-Jung Kim Org. Biomol. Chem. 2016 14 777

-

Pablo Martín-Ramos,Manuela Ramos Silva,Carmen Coya,Carlos Zaldo,ángel Luis álvarez,Susana álvarez-García,Ana M. Matos Beja,Jesús Martín-Gil J. Mater. Chem. C 2013 1 2725

-

3. Spectrophotometric investigations of aqueous solutions at elevated temperatures. Effect of temperature on the stability constants of the tris complexes of 1,10-phenanthroline, 5-nitro-1,10-phenanthroline and 2,2′-bipyridyl with iron (II)Roger D. Alexander,David H. Buisson,A. William L. Dudeney,Roger J. Irving J. Chem. Soc. Faraday Trans. 1 1978 74 1081

-

4. Displacement of chelate ligands from planar four-co-ordinate complexes. Part III. Displacement of 5-nitro-1,10-phenanthroline from dichloro(5-nitro-1,10-phenanthroline)gold(III) ionGiuliano Annibale,Giovanni Natile,Lucio Cattalini J. Chem. Soc. Dalton Trans. 1976 285

-

5. Effects of added salts on the kinetics of aquation of tris(5-nitro-1,10-phenanthroline)iron(II)Michael J. Blandamer,John Burgess,Stephen H. Morris J. Chem. Soc. Dalton Trans. 1974 1717

5-Nitro-1,10-phenanthrolineに関する追加情報

5-Nitro-1,10-phenanthroline(CAS番号: 4199-88-6)の最新研究動向と応用可能性

5-Nitro-1,10-phenanthroline(CAS番号: 4199-88-6)は、1,10-フェナントロリン骨格にニトロ基が導入された複素環式化合物であり、近年、その特異的な化学的性質と生物学的活性が注目されています。本化合物は、金属イオンとのキレート形成能、DNAインターカレーション能、および酵素阻害活性などの多様な特性を有しており、医薬品開発、診断薬、材料科学などの幅広い分野での応用が期待されています。

2023年から2024年にかけて発表された最新の研究によると、5-Nitro-1,10-phenanthrolineは、抗がん剤候補としての可能性がさらに検証されています。特に、特定のがん細胞株に対して選択的な細胞毒性を示すことが報告されており、その作用機序として、トポイソメラーゼ阻害や酸化ストレスの誘導が関与していると考えられています。また、この化合物の金属錯体は、抗菌活性や抗炎症活性も示すことが明らかになり、多機能性医薬品開発への応用が期待されています。

分析方法の進展も注目に値します。最近開発された高速液体クロマトグラフィー(HPLC)と質量分析(MS)を組み合わせた手法により、生体試料中の5-Nitro-1,10-phenanthrolineの微量検出が可能になりました。この技術的進歩は、本化合物の薬物動態研究や代謝物解析を促進し、より安全で効果的な医薬品開発に貢献すると考えられます。

材料科学分野では、5-Nitro-1,10-phenanthrolineを基盤とした新しい発光材料の開発が進められています。特に、そのルテニウム錯体は、高い発光量子収率と優れた光安定性を示し、有機ELデバイスや化学センサーへの応用が期待されています。2024年に発表された研究では、分子構造の微妙な修飾が光物理的特性に及ぼす影響が詳細に調査され、材料設計の指針が提案されました。

今後の展望として、5-Nitro-1,10-phenanthrolineの構造活性相関に関するより体系的な研究が必要です。また、その生体適合性や毒性プロファイルに関する詳細な調査が、臨床応用に向けた重要なステップとなるでしょう。さらに、計算化学的手法を活用した合理的な分子設計により、より優れた活性と選択性を備えた誘導体の開発が期待されます。

4199-88-6 (5-Nitro-1,10-phenanthroline) 関連製品

- 3741-15-9(4-Nitroquinoline)

- 607-34-1(5-Nitroquinoline)

- 613-51-4(7-Nitroquinoline)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)